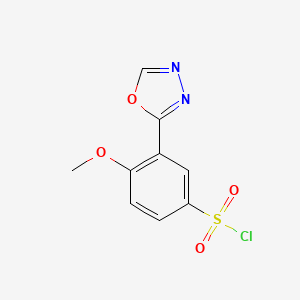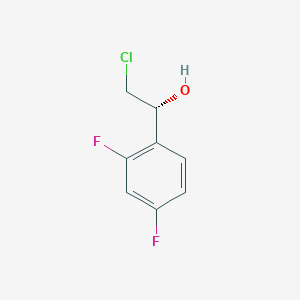![molecular formula C15H27N3O2 B12091203 (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)
(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine is a complex organic compound with a unique structure that includes an oxazolidine ring, imidazole moiety, and multiple isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the imidazole and isopropyl groups. Common synthetic routes may include:
Formation of the Oxazolidine Ring: This step often involves the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Imidazole Moiety: This can be achieved through nucleophilic substitution reactions, where an imidazole derivative is introduced to the oxazolidine ring.
Addition of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Hydroxyoxazolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Ethoxyoxazolidine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (2R,4S)-3-[®-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine lies in its specific combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H27N3O2 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
2-methoxy-3-[2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3 |
Clave InChI |
OXGOJMOGQXJKRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)


![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)



![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

